molecular formula C7H13Cl2N3 B6219007 5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride CAS No. 2751615-48-0

5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride

Cat. No.: B6219007
CAS No.: 2751615-48-0
M. Wt: 210.1
InChI Key:
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Description

5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a heterocyclic compound that features both azetidine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of N-Boc-3-iodoazetidine as a starting material, which undergoes N-alkylation with heterocyclic carboxylates . The reaction conditions often involve the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets in biological systems. The azetidine and imidazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is unique due to the specific combination of azetidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2751615-48-0

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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